molecular formula C22H16O4 B3626002 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one CAS No. 102468-65-5

2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one

Cat. No.: B3626002
CAS No.: 102468-65-5
M. Wt: 344.4 g/mol
InChI Key: HYCPSIKUWOEHAR-UHFFFAOYSA-N
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Description

Overview of Chromen-4-one Chemistry and Flavonoid Classifications

The foundational structure of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one is the chromen-4-one, also known as a chromone (B188151), which consists of a benzene (B151609) ring fused to a pyranone ring. This core structure is the backbone of a large and diverse class of naturally occurring compounds known as flavonoids. Flavonoids are broadly categorized based on the structural variations of the C ring, with flavones being a prominent subclass characterized by a double bond between the second and third carbon atoms of the C ring and a phenyl group attached at the second position.

The compound in focus, this compound, is a derivative of a flavonol, a class of flavonoids that possess a hydroxyl group at the third position. The presence of this hydroxyl group is a key determinant of the molecule's chemical reactivity and biological activity. The systematic substitution on the phenyl ring, in this case, a benzyloxy group at the para position, further modifies its physicochemical properties and biological interactions.

ClassificationCore StructureKey FeaturesExample
Flavones2-phenyl-4H-chromen-4-oneDouble bond between C2-C3Apigenin
Flavonols3-hydroxy-2-phenyl-4H-chromen-4-oneHydroxyl group at C3Quercetin
Flavanones2,3-dihydro-2-phenyl-4H-chromen-4-oneSaturated C2-C3 bondNaringenin
Isoflavones3-phenyl-4H-chromen-4-onePhenyl group at C3Genistein

Historical Perspective and Emerging Research Areas of Substituted Flavones in Chemical Biology

Historically, research into flavonoids was driven by their vibrant colors and widespread presence in plants. Early studies focused on their isolation, structural elucidation, and role as pigments. However, the discovery of their antioxidant properties marked a turning point, leading to extensive investigations into their potential health benefits.

In recent decades, the focus has shifted towards the synthesis and biological evaluation of substituted flavones. Chemical modifications of the basic flavonoid scaffold have allowed researchers to probe structure-activity relationships and develop compounds with enhanced potency and selectivity for specific biological targets. Emerging areas of research for substituted flavones include their potential as anti-inflammatory, anticancer, and neuroprotective agents. The ability to synthetically modify the flavonoid structure has opened up new avenues for drug discovery and development. For instance, the introduction of various substituents on the A and B rings has been shown to modulate their biological activities, including their ability to inhibit enzymes and interact with cellular signaling pathways.

Research Rationale for this compound within Flavonoid Scaffold Studies

The specific rationale for investigating this compound stems from several key considerations within flavonoid research. The presence of the 3-hydroxyl group is known to be crucial for the antioxidant activity of flavonols. The benzyloxy substitution on the B-ring is a strategic modification aimed at enhancing the compound's lipophilicity, which can improve its bioavailability and ability to cross cellular membranes, including the blood-brain barrier.

A significant area of research for this compound has been its potential neuroprotective effects, particularly in the context of Alzheimer's disease. Studies have explored its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of the disease. The rationale is that by interfering with Aβ fibrillogenesis, the compound could mitigate the downstream neurotoxic effects. In silico and in vivo studies have provided evidence for its neuroprotective efficacy. scispace.comresearchgate.net

Research FindingModel SystemOutcomeReference
Potential inhibitor of Aβ aggregationIn silico (molecular docking)Interacts with amino acid moieties of Aβ scispace.comresearchgate.net
Neuroprotective effectsIn vivo (Drosophila model of Alzheimer's disease)Rescue of rough eye phenotype, reduction in amyloid plaques, improved locomotor activity and life span scispace.com

Scope and Objectives of Academic Research on the Chemical Compound

The academic research on this compound and related substituted 3-hydroxyflavones is multifaceted, with several key objectives:

Elucidation of Structure-Activity Relationships (SAR): A primary goal is to understand how specific structural modifications, such as the nature and position of substituents on the phenyl rings, influence the compound's biological activity. This knowledge is crucial for the rational design of more potent and selective therapeutic agents.

Investigation of Therapeutic Potential: Research aims to explore the efficacy of this compound in various disease models. A significant focus has been on neurodegenerative diseases like Alzheimer's. scispace.comresearchgate.net Other potential applications being investigated for similar substituted flavones include their roles as anti-inflammatory and anticancer agents.

Exploration of Novel Biological Targets: Researchers are actively seeking to identify the specific molecular targets through which this compound and its analogs exert their biological effects. This includes studying their interactions with enzymes, receptors, and signaling pathways. For example, substituted 3-benzyloxyflavones have been investigated as inhibitors of enzymes like β-glucosidase and cholinesterases. nih.govtandfonline.com

Development of Synthetic Methodologies: The synthesis of novel derivatives of this compound is an ongoing area of research. The development of efficient and versatile synthetic routes is essential for generating a library of compounds for biological screening and SAR studies. manipal.edu

Research ObjectiveApproachPotential Outcome
Elucidate Structure-Activity RelationshipsSynthesis of analogs and biological testingDesign of more potent and selective compounds
Investigate Therapeutic PotentialIn vitro and in vivo disease modelsIdentification of new therapeutic applications
Explore Novel Biological TargetsBiochemical and molecular biology techniquesUnderstanding of mechanisms of action
Develop Synthetic MethodologiesOrganic synthesisAccess to a wider range of derivatives for research

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-2-(4-phenylmethoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c23-20-18-8-4-5-9-19(18)26-22(21(20)24)16-10-12-17(13-11-16)25-14-15-6-2-1-3-7-15/h1-13,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCPSIKUWOEHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C(=O)C4=CC=CC=C4O3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361671
Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102468-65-5
Record name 4H-1-Benzopyran-4-one, 3-hydroxy-2-[4-(phenylmethoxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361671
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Advanced Structural Validation

Strategies for the Synthesis of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one

The construction of the 2-aryl-3-hydroxy-4H-chromen-4-one scaffold is a well-documented process in organic chemistry, with both traditional and modern, environmentally conscious methods available.

Conventional Synthesis:

The most established and widely used method for synthesizing 2-aryl-3-hydroxy-4H-chromen-4-ones is the Algar-Flynn-Oyamada (AFO) reaction. scispace.com This reaction involves the oxidative cyclization of a precursor molecule, a 2'-hydroxychalcone, using alkaline hydrogen peroxide. scispace.comresearchgate.net For the target compound, the synthesis would begin with a Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 4-(benzyloxy)benzaldehyde to form the corresponding 2'-hydroxychalcone intermediate. This intermediate is then subjected to the AFO reaction conditions, typically using hydrogen peroxide in an alkaline medium like sodium hydroxide, to yield this compound. researchgate.netresearchgate.net

Another conventional approach involves the reaction of an appropriate 1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one with hydrogen peroxide under alkaline conditions, which leads to oxidative cyclization to form the 3-hydroxy-2-phenyl-4H-chromen-4-one structure. researchgate.net

Green Synthesis Pathways:

In response to growing environmental concerns, green chemistry principles have been applied to the synthesis of chromene derivatives. nih.govresearchgate.net These eco-friendly methods aim to reduce hazardous waste and energy consumption by using sustainable materials, non-toxic catalysts, and gentle reaction conditions. nih.govresearchgate.net Innovative techniques applicable to chromen-4-one synthesis include:

Microwave Irradiation: This technique often accelerates reaction rates, leading to shorter reaction times and higher yields compared to conventional heating. nih.govresearchgate.net Microwave-assisted synthesis has been successfully used for various chromene derivatives, providing benefits in scalability and ease of purification. nih.govacs.org

Ultrasound-Assisted Synthesis: Sonication can enhance reaction efficiency by providing the necessary activation energy through acoustic cavitation. nih.govresearchgate.net

Use of Green Solvents and Catalysts: Replacing hazardous solvents and reagents with environmentally benign alternatives, such as ionic liquids or water, is a key aspect of green synthesis. nih.govresearchgate.netnih.gov Nanophotocatalysts have also been employed for the green, one-pot synthesis of chromene derivatives under visible light. nih.gov

These green approaches offer significant advantages, including cost-effectiveness, scalability, and simplified purification processes. nih.govresearchgate.net

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are systematically varied include the choice of solvent, oxidant concentration, reaction time, and temperature. scielo.brnih.gov

For instance, in the AFO reaction, the choice of base (e.g., NaOH, KOH) and the concentration of hydrogen peroxide can significantly impact the outcome. scispace.com Similarly, in newer synthetic approaches, the selection of the appropriate catalyst and solvent system is critical. Studies on related compounds have shown that acetonitrile can be a "greener" and more efficient solvent than traditionally used dichloromethane or benzene (B151609) for certain oxidative coupling reactions. scielo.br The reaction time is another variable that can be optimized; reducing it from several hours to a shorter duration without compromising the conversion rate is a common goal. scielo.br

ParameterCondition ACondition BCondition CEffect on Yield/Purity
Solvent DichloromethaneBenzeneAcetonitrileAcetonitrile provided the best balance between conversion and selectivity. scielo.br
Oxidant Silver(I) Oxide (1.0 equiv.)Silver(I) Oxide (0.5 equiv.)Silver(I) Carbonate (1.0 equiv.)0.5 equivalents of Silver(I) Oxide was found to be the most efficient. scielo.br
Reaction Time 20 hours8 hours4 hoursTime could be reduced to 4 hours without significant impact on yield. scielo.br
Temperature Room Temperature50°CRefluxReflux conditions were generally the most efficient. scielo.br

This table is illustrative, based on optimization studies for related compounds, and demonstrates the principles of reaction condition optimization.

While this compound is an achiral molecule, stereoselective and regioselective control are important concepts in the synthesis of more complex chromen-4-one derivatives.

Stereoselectivity: In the synthesis of related chiral chromanone derivatives, controlling the three-dimensional arrangement of atoms is crucial. For example, the synthesis of certain 3-substituted chroman-4-ones can result in diastereomeric mixtures, where computational studies might be used to confirm the stability of the major product. acs.org For some 4H-chromene derivatives, molecular dynamics simulations have been used to investigate the binding stability of different enantiomers (R- vs. S-isomers) with biological targets, highlighting the importance of stereochemistry. nih.gov

Regioselectivity: This refers to controlling the position at which a chemical bond is formed. In the synthesis of chromen-4-ones, regioselectivity is key when introducing substituents onto the benzopyran ring. For example, methodologies have been developed for the regioselective synthesis of fused heterocyclic systems like furo[3,2-c]chromen-4-ones by carefully choosing reagents and reaction conditions to direct the cyclization to a specific position. researchgate.net Varying reaction conditions and substrate structure can achieve regiochemical control in the synthesis of related heterocyclic compounds, such as regioisomeric isoxazoles. rsc.org

Advanced Methodologies for Structural Validation and Purity Assessment

Confirming the identity, structure, and purity of the synthesized this compound requires the use of advanced analytical techniques.

A combination of spectroscopic methods is used to provide a comprehensive structural analysis and assess the purity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton. researchgate.netnih.govmdpi.com Specific chemical shifts and coupling constants can confirm the presence of the benzyloxy group, the phenyl ring, and the chromen-4-one core.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the molecular formula. nbuv.gov.ua

High-Performance Liquid Chromatography (HPLC): RP-HPLC is a powerful tool for assessing the purity of the compound and separating it from any unreacted starting materials or byproducts. nih.gov A validated HPLC method can also be used to quantify the compound and monitor its stability. nih.gov

TechniqueApplicationInformation Obtained
¹H NMR Structural ElucidationChemical shifts, integration, and coupling patterns of protons. researchgate.netnih.gov
¹³C NMR Structural ElucidationChemical shifts of carbon atoms, confirming the carbon framework. nih.govmdpi.com
Mass Spectrometry (MS) Molecular Formula ConfirmationMolecular ion peak ([M+H]⁺) corresponding to the compound's mass. nbuv.gov.ua
RP-HPLC Purity Assessment & QuantificationRetention time, peak purity, and separation of photodegradation products. nih.gov

X-ray Crystallography:

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles in the crystalline state. nih.govresearchgate.net For flavonol derivatives, crystallographic analysis is particularly insightful for determining the dihedral angle between the plane of the 2-phenyl ring and the chromene skeleton. nih.govresearchgate.netnih.gov This angle is a key conformational feature that can influence the molecule's electronic and photophysical properties. nih.gov

For example, in the parent compound 3-hydroxy-2-phenyl-4H-chromen-4-one, this angle is reported to be 5.5(1)°, whereas for derivatives with different substituents on the phenyl ring, this angle can vary significantly, such as 12.3(1)° for the 4-methoxyphenyl derivative and 20.7(1)° for the 4-hydroxyphenyl derivative. nih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonds (O—H⋯O) and C—H⋯π contacts, which stabilize the crystal lattice. nih.govresearchgate.net

Conformational Studies:

The data from X-ray crystallography provides a solid-state snapshot of the molecule's conformation. This experimental data is valuable for computational and molecular modeling studies. For instance, docking studies of related 2-phenyl-4H-chromen-4-one derivatives into enzyme active sites use this conformational information to predict binding modes and interactions, where the orientation of substituents is critical for biological activity. mdpi.com

ParameterDescriptionTypical Values for Flavonol Derivatives
Crystal System The symmetry of the crystal lattice.Monoclinic researchgate.net
Space Group The specific symmetry group of the crystal.P2₁/c researchgate.net
Dihedral Angle The twist angle between the phenyl ring and the chromene moiety.5.5° to 20.7° nih.gov
Intermolecular Interactions Forces holding molecules together in the crystal.O—H⋯O hydrogen bonds, C—H⋯π interactions. nih.govresearchgate.net

Computational Approaches for Molecular Structure Elucidation and Stability

Computational chemistry provides a powerful lens for examining the molecular structure and energetic properties of "this compound" at the atomic level. Through techniques such as Density Functional Theory (DFT), researchers can model the molecule's geometry, electronic distribution, and reactivity, offering insights that complement experimental data. These theoretical calculations are crucial for understanding the compound's stability and potential interactions.

Quantum chemical calculations, often employing methods like B3LYP with a 6-311++G(d,p) basis set, are used to determine various electronic properties. banglajol.info These calculations can elucidate the distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-deficient. This information is vital for predicting how the molecule will interact with other chemical species.

The stability of the molecule can be further understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap suggests higher stability and lower reactivity. nih.gov For "this compound," the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is situated on the electron-accepting regions. researchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. In these maps, areas of negative potential, often colored red, indicate regions prone to electrophilic attack, while areas of positive potential, colored blue, are susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the carbonyl and hydroxyl oxygen atoms, indicating their role as potential sites for hydrogen bonding and other interactions.

In silico molecular docking studies have been performed on "this compound" to explore its potential biological activity. These computational simulations predict the binding affinity and orientation of the molecule within the active site of a target protein. Such studies are instrumental in the early stages of drug discovery for identifying potential therapeutic targets.

Below are illustrative tables representing the types of data generated from these computational studies.

Table 1: Selected Calculated Bond Lengths and Bond Angles for this compound (Note: The following data is representative of typical computational outputs and may not reflect experimentally determined values.)

Bond Calculated Bond Length (Å) Angle Calculated Bond Angle (º)
C2-C31.37C2-C3-C4120.5
C3-O31.35C3-C4-O5121.8
C4=O51.25C2-C1'-C6'119.7
C2-C1'1.48O-C-Ph109.5
C4'-O1.38C3'-C4'-O118.9

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (Note: The following data is representative of typical computational outputs and may not reflect experimentally determined values.)

Atom Mulliken Charge (e)
O (carbonyl)-0.55
O (hydroxyl)-0.60
C (carbonyl)+0.45
C2+0.15
C3+0.10

Table 3: Calculated Frontier Molecular Orbital Energies of this compound (Note: The following data is representative of typical computational outputs and may not reflect experimentally determined values.)

Parameter Energy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition and Activation Studies of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one

The interaction of this compound and its close analogs with various enzymes has been a subject of significant research, revealing potent inhibitory activities.

While direct studies on the kinase inhibition profile of this compound are not extensively detailed in the available literature, the broader class of 4H-chromen-4-one derivatives has been identified as a source of kinase inhibitors. For instance, certain derivatives have been discovered as new selective Rho kinase (ROCK) inhibitors sci-hub.se. The general structure of flavonoids lends itself to interaction with the ATP-binding pocket of kinases, a common mechanism of inhibition for this class of compounds. Further profiling is necessary to determine the specific kinases inhibited by the subject compound and its selectivity across the kinome.

Research has identified other significant enzyme targets for compounds structurally related to this compound.

Cyclooxygenase (COX) Inhibition: A structurally similar compound, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, has been identified as a potent and highly selective inhibitor of cyclooxygenase-2 (COX-2) nih.gov. In vitro isozyme inhibition studies demonstrated that this molecule possesses a COX-2 IC50 value of 0.07 μM with a selectivity index of 287.1, comparable to the reference drug celecoxib nih.gov. Molecular docking studies suggest that the benzyloxy group at the C-3 position is crucial for this high selectivity, likely due to steric interactions within the COX-1 active site nih.gov. The p-MeSO2-phenyl moiety was observed to orient favorably within the COX-2 active site nih.gov.

Table 1: In Vitro COX Inhibition Data for 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one

Enzyme IC50 (μM) Selectivity Index (SI = IC50 COX-1 / IC50 COX-2)
COX-1 20.1 287.1
COX-2 0.07 287.1

Data derived from in vitro isozyme inhibition studies. nih.gov

Inhibition of Amyloid-β Fibril Formation: In the context of Alzheimer's disease, 2-(4' Benzyloxyphenyl)-3-hydroxy-chromen-4-one was investigated for its potential to interfere with the aggregation of amyloid-beta (Aβ) peptides nih.govresearchgate.net. Computational molecular docking studies identified this flavonoid derivative as a potential inhibitor of both Amyloid beta (PDB Code: 1IYT) and Amyloid fibril (PDB Code: 2BEG) nih.govresearchgate.net. The inhibition of Aβ fibril formation is a key therapeutic strategy in the development of drugs for Alzheimer's disease nih.govresearchgate.net.

Monoamine Oxidase (MAO) Inhibition: The 2H-chromen-2-one scaffold is also associated with the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. Studies on a wide range of 7-benzyloxy-2H-chromen-2-one derivatives have shown high selectivity for MAO-B, with some compounds achieving potency in the low nanomolar range .

Molecular and Cellular Mechanism of Action in Disease Models (In Vitro)

The biological effects of this class of compounds are underpinned by their ability to modulate key intracellular signaling pathways.

Derivatives of 2-phenyl-4H-chromen-4-one have demonstrated significant anti-inflammatory effects through the modulation of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway nih.govresearchgate.net. In in vitro models using RAW264.7 cells stimulated with lipopolysaccharide (LPS), a specific derivative was shown to inhibit the TLR4/MAPK pathway, leading to a dose-dependent reduction in the expression of TLR4 and the downstream signal MyD88 nih.gov. This inhibition, in turn, suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) nih.govresearchgate.net. The MAPK pathway is a known activator of the transcription factor NF-κB, which plays a critical role in the inflammatory response and is activated in the brains of Alzheimer's disease patients mdpi.comnih.gov. The inhibition of MAPK signaling can, therefore, lead to the downstream suppression of NF-κB activation mdpi.com.

Direct evidence for the interference of this compound with specific protein-protein interactions is an emerging area of research. However, its demonstrated ability to inhibit the aggregation of Aβ peptides is a clear example of disrupting pathological protein-protein interactions nih.govresearchgate.net. This process is fundamental to the formation of amyloid plaques in Alzheimer's disease nih.gov. The mechanism involves the binding of the compound to Aβ monomers or oligomers, thereby preventing their conformational change into β-sheet structures and subsequent fibrillization nih.gov.

In Vitro Cytotoxicity and Apoptosis Induction Mechanisms in Cancer Cell Lines

The 4H-chromen-4-one scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives exhibiting significant cytotoxicity against various cancer cell lines nih.gov.

A study on a series of chrysin derivatives identified a compound featuring a 4-benzyloxy substituent as the most potent cytotoxic agent against human breast cancer cell lines MDA-MB-231 (triple-negative) and MCF-7 (ER-positive) dovepress.com. This compound, structurally very similar to the subject of this article, demonstrated IC50 values of 3.3 μM and 4.2 μM against MDA-MB-231 and MCF-7 cells, respectively dovepress.com. The potent activity of this derivative highlights the importance of lipophilic groups, such as the benzyloxy moiety, at this position for enhanced cytotoxicity dovepress.com.

Table 2: In Vitro Cytotoxicity of a 4-Benzyloxy Substituted Chrysin Derivative

Cell Line IC50 (μM)
MDA-MB-231 (Breast Cancer) 3.3
MCF-7 (Breast Cancer) 4.2

Cytotoxicity determined by MTT assay. dovepress.com

The mechanism of cytotoxicity for these compounds has been linked to the induction of apoptosis. Selected potent compounds from the chrysin series were shown to activate caspase-3 and/or caspase-7 in MDA-MB-231 cells, confirming an apoptotic pathway of cell death dovepress.com. Apoptosis is a programmed cell death mechanism characterized by distinct morphological and biochemical events, including DNA fragmentation and the activation of caspases, which are central to the execution phase of this process nih.gov. Flavonols, a class that includes this compound, are known to inhibit cell proliferation and induce apoptosis in cancer cells, often in the low micromolar range core.ac.uk.

Table of Mentioned Compounds

Compound Name
This compound
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one
Celecoxib
2-(4' Benzyloxyphenyl)-3-hydroxy-chromen-4-one
Chrysin
Nitric Oxide (NO)
Interleukin-6 (IL-6)

Cell Line Specificity and Concentration-Dependent Effects

Research has demonstrated the neuroprotective effects of this compound, identified as "Compound 1" in a significant study, within a Drosophila model of Alzheimer's disease. When larvae expressing the human Aβ42 peptide were exposed to the compound, a notable, concentration-dependent rescue of degenerative eye phenotypes was observed. Specifically, at concentrations of 75 µM and 100 µM, the compound achieved an approximately 70% rescue of the rough eye phenotype. This effect was further substantiated by a significant reduction in amyloid plaques in the eye imaginal disks of the treated larvae. These findings underscore the compound's potent biological activity and its concentration-dependent efficacy in a disease-specific model.

Apoptotic Pathway Induction and Cell Cycle Arrest Analysis

While direct studies on the apoptotic and cell cycle effects of this compound are limited, the broader class of flavonoids has been extensively studied for these properties. For instance, other flavonoid derivatives have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. One study on a different benzophenone compound demonstrated the induction of apoptosis in HT-29 human colon carcinoma cells, characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. This compound also caused a G0/G1 phase arrest in the cell cycle in a time-dependent manner. Although this data does not directly pertain to this compound, it suggests a plausible avenue of investigation for its biological activity, given the shared structural motifs among flavonoids.

Impact on DNA Topoisomerases and DNA Intercalation Mechanisms

The structural features of this compound, particularly the 3-hydroxy-4-keto-chromen-4-one moiety, suggest a potential for interaction with DNA and associated enzymes like topoisomerases. Flavonoids possessing a hydroxyl group at the C-3 position have been identified as inhibitors of both DNA topoisomerase I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, and their inhibition can lead to cell death, a mechanism exploited by many anticancer drugs.

Furthermore, the planar structure of the chromen-4-one ring system is conducive to DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This mode of interaction can disrupt DNA replication and transcription. While direct experimental evidence for DNA intercalation by this compound is yet to be established, studies on structurally similar flavones support this as a potential mechanism of action.

Antioxidant and Free Radical Scavenging Mechanisms (In Vitro)

Flavonoids are renowned for their antioxidant properties, and this compound is no exception. Its chemical structure endows it with the ability to neutralize harmful reactive oxygen species (ROS), thereby mitigating oxidative stress, a key factor in numerous pathological conditions.

Evaluation of Radical Scavenging Capacity (e.g., HAT, SPLET mechanisms)

The antioxidant activity of phenolic compounds like flavonoids is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical. The principal mechanisms involved are Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT or SPLET).

In the HAT mechanism, the phenolic hydroxyl group donates a hydrogen atom to a radical, effectively neutralizing it. The resulting flavonoid radical is stabilized by resonance. The 3-hydroxyl group on the C-ring of this compound is a likely participant in this process.

Quantum-chemical calculations on similar structures have shown that the highest occupied molecular orbital (HOMO), which indicates electron-donating ability, is often localized on fragments that can readily participate in these scavenging mechanisms.

Cellular Antioxidant Defense System Modulation

Beyond direct radical scavenging, flavonoids can also exert antioxidant effects by modulating endogenous cellular defense systems. This can involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). While specific studies detailing the modulation of these systems by this compound are not yet available, research on other flavonoids has shown their capacity to influence these protective pathways, often through the activation of transcription factors like Nrf2.

Anti-inflammatory Cascade Modulation in Vitro

Chronic inflammation is a hallmark of many diseases. Flavonoids have demonstrated significant anti-inflammatory potential in vitro. Studies on related 2-phenyl-4H-chromen-4-one derivatives have provided a framework for understanding the likely anti-inflammatory mechanisms of this compound.

Research on analogous compounds has shown potent inhibition of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7. These compounds have been found to downregulate the production of nitric oxide (NO) and prostaglandin E2 (PGE2). This is achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively.

Furthermore, these derivatives have been shown to reduce the expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanism often involves the inhibition of critical inflammatory signaling pathways such as the nuclear factor kappa-B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. For example, one study identified a novel 2-phenyl-4H-chromen-4-one derivative that suppressed LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway.

The table below summarizes the inhibitory effects of a related 2-phenyl-4H-chromen-4-one derivative on inflammatory mediators, providing a potential model for the activity of this compound.

Inflammatory Mediator/EnzymeEffect of Related Flavonoid DerivativeSignaling Pathway ImplicatedReference
Nitric Oxide (NO)DownregulationNF-κB, MAPK
Prostaglandin E2 (PGE2)DownregulationNF-κB, AP-1, STAT
Inducible Nitric Oxide Synthase (iNOS)Expression SuppressionNF-κB, AP-1, STAT
Cyclooxygenase-2 (COX-2)Expression SuppressionNF-κB, AP-1, STAT
Tumor Necrosis Factor-alpha (TNF-α)Expression SuppressionTLR4/MAPK, NF-κB
Interleukin-1β (IL-1β)Expression SuppressionNF-κB, AP-1, STAT
Interleukin-6 (IL-6)Expression SuppressionTLR4/MAPK, NF-κB

Inhibition of Pro-inflammatory Mediator Production

The inflammatory cascade is characterized by the release of various signaling molecules that orchestrate the complex processes of inflammation. Key among these are nitric oxide (NO) and prostaglandins, as well as pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The ability of this compound to inhibit the production of these mediators has been investigated in cellular models of inflammation.

Studies on structurally related 2-phenyl-4H-chromen-4-one derivatives have demonstrated the potential of this chemical class to suppress the production of pro-inflammatory molecules. For instance, in a study investigating a series of novel 2-phenyl-4H-chromen-4-one compounds, a lead compound, referred to as compound 8, was found to significantly downregulate the expression of NO, IL-6, and TNF-α in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.govresearchgate.net While the precise structure of compound 8 was not explicitly stated to be identical to this compound, these findings highlight the anti-inflammatory potential of the 2-phenyl-4H-chromen-4-one scaffold.

Further research into other derivatives within this class has provided insights into their mechanisms of action. For example, a study focused on a related compound, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, identified it as a potent and selective inhibitor of cyclooxygenase-2 (COX-2). nih.gov COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The selective inhibition of COX-2 is a well-established therapeutic strategy for mitigating inflammation. The shared benzyloxy moiety in a similar position suggests that this compound may also exert its anti-inflammatory effects through the inhibition of prostaglandin synthesis.

While direct quantitative data for the inhibition of specific pro-inflammatory mediators by this compound is not extensively detailed in the currently available literature, the existing evidence from closely related compounds strongly suggests its potential in this area.

Regulation of Inflammatory Gene Expression

The production of pro-inflammatory mediators is largely controlled at the level of gene expression. Key transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), play a pivotal role in upregulating the expression of genes encoding inflammatory proteins, including inducible nitric oxide synthase (iNOS), COX-2, and various cytokines. nih.gov The ability of a compound to modulate these signaling pathways is a critical aspect of its anti-inflammatory activity.

Investigations into the broader class of 2-phenyl-4H-chromen-4-one derivatives have revealed their capacity to interfere with these inflammatory signaling cascades. The aforementioned "compound 8" was found to suppress LPS-induced inflammation by inhibiting the TLR4/MAPK signaling pathway. nih.govresearchgate.net The mitogen-activated protein kinase (MAPK) pathway is a crucial upstream regulator of both NF-κB and AP-1 activation. By inhibiting this pathway, the compound effectively reduces the expression of downstream inflammatory genes.

A study on a synthetic hydrangenol derivative, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one, which shares the core 2-phenyl-4H-chromen-4-one structure, demonstrated suppression of iNOS and COX-2 expression. nih.gov This effect was attributed to the inhibition of the NF-κB, AP-1, and STAT signaling pathways in LPS-stimulated RAW264.7 macrophages. nih.gov These findings provide a mechanistic basis for the observed reduction in pro-inflammatory mediator production.

Although direct evidence specifically detailing the regulation of inflammatory gene expression by this compound is limited, a study on its neuroprotective effects in a Drosophila model of Alzheimer's disease indirectly supports its anti-inflammatory potential. nih.govresearchgate.net Neuroinflammation is a key component of Alzheimer's disease pathology, and the compound's ability to protect against Aβ42-induced neurodegeneration suggests a possible modulation of inflammatory pathways within the central nervous system. nih.govresearchgate.net

The collective evidence from studies on structurally analogous compounds provides a strong rationale for the anti-inflammatory potential of this compound, likely mediated through the downregulation of key inflammatory genes and the inhibition of pro-inflammatory mediator production. Further direct in vitro studies are necessary to fully elucidate its specific mechanisms and potency.

Structure Activity Relationship Sar and Rational Analog Design

Systematic Structural Modifications of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one for SAR Derivations

Systematic modifications have provided crucial insights into which functional groups are essential for the compound's biological effects and how they can be fine-tuned to improve potency and selectivity.

The 2-phenyl ring, specifically the 4-(benzyloxy)phenyl group, is a critical determinant of activity and a common target for modification. Research into analogs has shown that substitutions at this position can significantly influence biological outcomes, such as cyclooxygenase-2 (COX-2) inhibition.

For instance, replacing the benzyloxy group with other substituents has led to varied inhibitory profiles. A particularly effective modification was the introduction of a methylsulfonyl (MeSO₂) pharmacophore at the para-position of the 2-phenyl ring. nih.gov Molecular modeling studies of the resulting compound, 3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one, revealed that the p-MeSO₂ group was perfectly oriented to fit into the secondary pocket of the COX-2 active site. nih.gov This specific interaction highlights the importance of the electronic nature and size of the substituent on this ring. Other modifications, such as adding a fluoro or methyl group, have also been explored to probe the effects of electronics and lipophilicity on activity. researchgate.netnih.gov

AnalogSubstitution on 2-Phenyl Ring (para-position)Reported Biological TargetKey Finding
3-(benzyloxy)-2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one-SO₂CH₃COX-2Potent and selective inhibition (IC50 = 0.07 μM); substituent fits into the enzyme's secondary pocket. nih.gov
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one-FGeneral Flavonol ResearchFluorine substitution alters electronic properties and can influence intermolecular interactions. nih.gov
3-Hydroxy-2-(4-methylphenyl)-4H-chromen-4-one-CH₃General Flavonol ResearchThe p-tolyl group replacement influences crystal packing through specific hydrogen bonds. researchgate.net
3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one-OHGeneral Flavonol ResearchThe hydroxyl group participates in a network of hydrogen bonds, affecting the compound's solid-state structure. nih.govresearchgate.net

The 3-hydroxy group is a hallmark of flavonols and plays a multifaceted role in their activity. It is known to be involved in the phenomenon of Excited State Intramolecular Proton Transfer (ESIPT), which is crucial for the characteristic dual fluorescence of these compounds. nih.govnih.govresearchgate.net In terms of biological interactions, this hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical bonds with target enzymes or receptors. researchgate.netnih.gov

However, SAR studies have demonstrated that modifying or replacing this group can dramatically alter biological activity. In the context of COX-2 inhibition, the 3-hydroxy group itself was found to be less favorable than other substituents. A study systematically replacing this group revealed a clear trend in potency and selectivity. nih.gov The introduction of larger, more lipophilic groups at the C-3 position was shown to increase COX-2 inhibitory activity. nih.gov

Substituent at C-3 Position (R)Relative COX-2 Potency RankingRationale
Benzyl (B1604629)1 (Highest)Increased lipophilicity and size of the substituent at the C-3 position were found to enhance COX-2 inhibitory potency and selectivity. nih.gov
Acetyl2
Allyl3
Ethyl (Et)4
Methyl (Me)5
Hydrogen (H)6Smaller, more polar groups at this position resulted in lower activity against COX-2. nih.gov
Hydroxy (OH)7 (Lowest)

The chromen-4-one (benzopyran) core serves as a rigid scaffold for orienting the critical pharmacophoric groups. nih.gov While the substituents at positions 2 and 3 are often the primary focus, modifications to the chromene ring system itself can also modulate activity. For instance, substitutions on the fused benzene (B151609) ring of the chromen-4-one skeleton can alter the electronic distribution of the entire molecule, influencing its binding affinity and pharmacokinetic properties.

Quantitative Structure-Activity Relationships (QSAR) Modeling for Predictive Insights.researchgate.net

QSAR modeling provides a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models are invaluable for predicting the activity of novel analogs before their synthesis, thereby streamlining the drug discovery process.

For classes of compounds like chromone (B188151) derivatives, robust 3D-QSAR models have been successfully developed. nih.gov These models are built using a training set of compounds with known activities and are then validated to ensure their predictive power. Key statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient (Q²) are used to assess the model's quality. A high Q² value, for instance, indicates good predictive ability. nih.govresearchgate.net For chromone derivatives targeting monoamine oxidases (MAOs), a significant 3D-QSAR model was developed with an R² of 0.9064 and a Q² of 0.8239, demonstrating a strong correlation between the structural features and MAO inhibitory activity. nih.gov Such models can effectively guide the design of new compounds with enhanced potency and selectivity. nih.gov

Model TypeTargetR² (Goodness of Fit)Q² (Predictive Ability)Reference
3D-QSARMonoamine Oxidase (MAO)0.90640.8239 nih.gov
CoMFA / CoMSIA (3D-QSAR)EGFR0.855 / 0.8950.570 / 0.599 nih.gov

A primary outcome of QSAR and molecular modeling studies is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. For chromone-based inhibitors, several key features have been identified.

Docking studies on COX-2 inhibitors revealed that the carbonyl group of the chromene ring can interact with key amino acid residues like Ser530 in the enzyme's active site. nih.gov Furthermore, a substituent on the 2-phenyl ring with the correct electronic and steric properties is crucial for fitting into a specific sub-pocket of the target. nih.gov For MAO inhibitors, a pharmacophore model (AHRRR_1) was identified, comprising an aromatic ring (A), a hydrogen bond acceptor (H), and three aromatic rings (R), highlighting the importance of aromatic and hydrogen-bonding interactions for potent inhibition. nih.gov These pharmacophoric insights are instrumental in designing new molecules that possess the ideal combination of features for high-affinity binding.

Design and Synthesis of Related Chromen-4-one Analogues Based on SAR

The core structure of this compound, featuring a 3-hydroxy-4-oxo-chromene ring system linked to a 4-(benzyloxy)phenyl group at the 2-position, provides a versatile scaffold for modification. Structure-activity relationship (SAR) studies aim to elucidate how changes to this scaffold affect its biological properties.

Computational-Aided Design of Novel Derivatives

Computational methods, particularly molecular docking, have been instrumental in exploring the therapeutic potential of this compound and guiding the design of new analogues. nih.govresearchgate.net These in silico techniques predict the binding affinity and orientation of a ligand within the active site of a target protein, offering insights into the molecular basis of its activity.

The general principles of SAR in the broader class of 2-phenyl-4H-chromen-4-one derivatives also inform the design of analogues. For instance, the nature and size of substituents on both the chromene scaffold and the 2-phenyl ring are known to be important for various biological activities.

Synthetic Challenges and Solutions for Analog Libraries

The synthesis of a library of this compound analogues presents several chemical challenges. The core flavonol structure is typically synthesized via the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325) precursor.

Key synthetic challenges include:

Regioselectivity: In cases where the chromene ring or the phenyl ring is polysubstituted, achieving the desired regiochemistry can be challenging. The synthesis of specific isomers often requires careful selection of starting materials and reaction conditions.

Protecting Group Strategies: The presence of multiple hydroxyl groups in precursor molecules can necessitate the use of protecting groups to ensure selective reactions. The subsequent deprotection steps must be chosen carefully to avoid unwanted side reactions.

Reaction Conditions: The AFO reaction itself can be sensitive to reaction conditions, and optimization is often required to achieve good yields, particularly for substrates with diverse electronic and steric properties.

Purification: The purification of the final products from reaction mixtures can be complex, often requiring chromatographic techniques to isolate the desired compounds with high purity.

To address these challenges, various synthetic strategies have been developed. For instance, the choice of solvent and base in the initial chalcone synthesis can influence the yield and purity of the intermediate. High-purity starting materials are essential for clean reactions and straightforward purification. In the synthesis of more complex analogues, multi-step synthetic routes with carefully planned protecting group manipulations are often necessary. The development of efficient and versatile synthetic methodologies is crucial for the generation of diverse analog libraries for comprehensive SAR studies.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. By optimizing the molecular geometry, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles.

Based on experimental X-ray crystallography and computational studies of similar flavonols, the chromen-4-one core is expected to be nearly planar. The phenyl ring at position 2, however, is typically twisted out of this plane. The large benzyloxy substituent on the phenyl ring would likely influence this torsion. The bulky nature of the benzyloxy group may lead to a larger dihedral angle compared to simpler flavonols to minimize steric hindrance. An intramolecular hydrogen bond between the 3-hydroxyl group and the 4-keto oxygen is a characteristic feature of flavonols and is crucial for their structural stability and electronic properties. nih.govnih.govresearchgate.net

Table 1: Comparison of Dihedral Angles in Structurally Related Flavonols

CompoundDihedral Angle (Chromene-Phenyl Ring)Reference
2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one12.0° nih.gov
3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one12.3° nih.gov
3-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one20.7° researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, is related to the molecule's nucleophilicity and ionization potential. The LUMO, an electron acceptor, relates to electrophilicity and electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one, the HOMO is expected to be distributed across the electron-rich regions of the chromenone core and the benzyloxy-substituted phenyl ring. The LUMO is likely concentrated on the chromenone system, particularly the α,β-unsaturated ketone moiety. DFT calculations can precisely map these orbitals and calculate the energy gap, which provides insight into the molecule's electronic absorption properties and its tendency to participate in charge-transfer interactions. ekb.egscispace.com

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies on Chromene Derivatives

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Chalcone (B49325) Derivative-6.198-2.4453.753
4H-benzo[h]chromene Derivative-5.891-1.8784.013

Note: These values are for illustrative purposes from related chromene and chalcone structures and are not the specific values for the subject compound.

Molecular Docking and Virtual Screening for Target Identification and Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is widely used in drug discovery to identify potential biological targets and to understand the molecular basis of ligand-protein interactions.

For this compound, molecular docking can be used to screen it against various protein targets implicated in diseases. Flavonols are known to interact with a wide range of enzymes and receptors, including kinases, oxidoreductases (like lipoxygenase and cyclooxygenase), and cholinesterases. nih.govpsmjournals.org

The docking process involves placing the ligand into the binding site of the protein and calculating a score, often expressed as binding energy or affinity (in kcal/mol), which estimates the strength of the interaction. A lower binding energy indicates a more favorable and stable interaction. The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues.

For the subject compound, the 3-hydroxyl and 4-carbonyl groups on the chromenone ring are potent hydrogen bond donors and acceptors. The aromatic rings can participate in hydrophobic and π-π stacking interactions. The flexible benzyloxy group can adopt various conformations to fit into hydrophobic pockets within the binding site, potentially enhancing binding affinity compared to smaller analogs.

Table 3: Examples of Docking Scores for Flavonol Derivatives with Various Protein Targets

LigandProtein TargetBinding Affinity (kcal/mol)Interacting Residues (Example)
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneAcetylcholinesterase-10.1TYR72, ASP74, TRP286, TYR341
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneButyrylcholinesterase-9.8TRP82, TYR128, SER198, HIS438
2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-oneCOX-2-9.7ARG120, TYR355, TYR385, SER530
3,7-Dihydroxy-2-phenyl-4H-chromen-4-oneLipoxygenase (LOX)-7.9HIS523, HIS518, ILE857

Note: Data is from studies on structurally similar flavonols to illustrate potential interactions and affinities. nih.gov

A crucial step in evaluating a potential drug candidate is to compare its predicted binding mode with that of a known inhibitor or the natural substrate of the target protein. This comparison helps validate the docking results and assess whether the new compound interacts with key residues known to be essential for inhibition.

For instance, if docking this compound into the active site of Vitamin K epoxide reductase (VKOR), a target of the anticoagulant drug Warfarin (a coumarin (B35378) derivative), its binding mode would be compared to that of Warfarin. bindingdb.org Analysts would look for shared interactions with key residues in the binding pocket. The unique benzyloxy-phenyl group of the subject compound might allow it to form additional interactions within a hydrophobic sub-pocket not occupied by Warfarin, potentially leading to differences in affinity and selectivity.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the stability of the ligand-protein complex.

An MD simulation of this compound, both free in solution and bound to a protein target, would provide valuable information. In solution, the simulation would reveal the preferred conformations of the molecule, particularly the rotational freedom of the benzyloxy group and the phenyl ring. wustl.edu

When simulating the ligand-protein complex, MD can be used to validate the stability of the binding pose predicted by docking. By running a simulation for tens to hundreds of nanoseconds, researchers can observe whether the key interactions (e.g., hydrogen bonds) are maintained over time. rsc.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often calculated to quantify the stability of the complex. A stable RMSD value over the simulation time suggests that the binding pose is credible and the complex is stable.

Ligand-Target Complex Dynamics and Stability Assessment

Molecular dynamics (MD) simulations are a powerful computational method used to model the physical movements of atoms and molecules over time. frontiersin.org This technique provides mechanistic understanding of how a ligand, such as this compound, interacts with its biological target, typically a protein. frontiersin.orgmdpi.com By simulating the ligand-protein complex in a virtual environment that mimics physiological conditions, researchers can assess the stability of the binding and the dynamics of the interaction. researchgate.net

Key parameters evaluated during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg). RMSD measures the average deviation of the protein's backbone atoms from their initial position, indicating the structural stability of the complex over the simulation period. A stable RMSD suggests a stable binding of the ligand. RMSF analyzes the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be involved in ligand binding or conformational changes. mdpi.com The radius of gyration provides insight into the compactness of the protein structure upon ligand binding. mdpi.com

For flavonoid derivatives, which are known to target various enzymes and receptors, MD simulations can elucidate the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the active site. For instance, studies on similar 2-phenyl-4H-chromen-4-one derivatives targeting enzymes like cyclooxygenase-2 (COX-2) have utilized molecular docking to predict binding modes, which are then often validated and refined using MD simulations to confirm the stability of the predicted pose. researchgate.net These simulations can reveal how the benzyloxy phenyl group and the core chromen-4-one structure of the title compound contribute to a stable and enduring interaction with a target protein. researchgate.netresearchgate.net

Solvation Effects on Molecular Conformation and Interaction

The surrounding solvent environment plays a critical role in determining the conformation and interactive properties of a molecule. semanticscholar.org For this compound, computational studies on solvation effects investigate how different solvents, particularly water, influence its three-dimensional structure and its ability to interact with other molecules. Flavonols, or 3-hydroxy-2-phenyl-4H-chromen-4-one derivatives, are known to exhibit phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT), which is strongly influenced by the solvent environment. nih.govnih.govresearchgate.net

Computational models, such as the Implicit Solvation Model (IEFPCM), are employed to simulate the effects of different solvent polarities on the molecule's geometry, hydrogen bonding capabilities, and electronic properties. semanticscholar.org Studies on related flavonols have shown that solvent polarity can strengthen or weaken intramolecular hydrogen bonds, which in turn affects the molecule's conformational rigidity and fluorescence properties. mdpi.comnih.govnih.gov As solvent polarity changes, the dihedral angle between the phenyl ring and the chromene skeleton can be altered, impacting how the molecule fits into a protein's binding pocket. nih.govnih.gov By understanding these solvation effects, researchers can better predict the compound's behavior in the aqueous environment of the body and its interaction with biological targets. semanticscholar.org

In Silico Prediction of Pharmacokinetic and Toxicokinetic Parameters

In silico tools have become essential for the early-stage evaluation of drug candidates, allowing for the prediction of their pharmacokinetic and toxicokinetic profiles before costly synthesis and experimental testing. jscimedcentral.comsemanticscholar.orgresearchgate.net These computational approaches rely on quantitative structure-activity relationship (QSAR) models and databases of existing experimental data to forecast a compound's behavior in the body. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties determine the bioavailability and residence time of a drug in the body. In silico predictions for this compound provide valuable estimates of its potential as a drug-like molecule. frontiersin.org These predictions are often guided by established principles such as Lipinski's Rule of Five, which assesses the likelihood of a compound being orally active. nih.gov

Computational models can predict several key ADME parameters:

Absorption: Human Intestinal Absorption (HIA) and Caco-2 cell permeability are predicted to estimate how well the compound is absorbed from the gut into the bloodstream. nih.govceon.rs

Distribution: Parameters like Blood-Brain Barrier (BBB) penetration and plasma protein binding are calculated to understand where the compound will travel in the body. frontiersin.org

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4), is predicted. This is crucial for anticipating drug-drug interactions. frontiersin.orgnih.gov

Excretion: The clearance rate of the compound from the body is estimated. frontiersin.org

Below are some predicted physicochemical and ADME-related properties for this compound.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Weight344 g/mol hit2lead.com
LogP (Octanol-Water Partition Coefficient)4.56 hit2lead.com
LogSW (Aqueous Solubility)-5.60 hit2lead.com
Number of Rotatable Bonds4 hit2lead.com
Number of Hydrogen Bond Donors1 hit2lead.com
Number of Hydrogen Bond Acceptors4 hit2lead.com
Topological Polar Surface Area (tPSA)59.7 Ų hit2lead.com

Computational Toxicology and Mechanistic Toxicity Predictions

In silico toxicology aims to predict the potential adverse effects of chemical compounds, thereby reducing the need for animal testing and identifying potential liabilities early in the drug development process. nih.govceon.rs These predictive models use a compound's structure to estimate its likelihood of causing various types of toxicity, such as mutagenicity, carcinogenicity, hepatotoxicity (liver toxicity), and cardiotoxicity. ceon.rsnih.gov

The underlying principle is the structure-activity relationship, which posits that similar chemical structures will exhibit similar biological and toxicological activities. nih.gov Computational systems can identify "structural alerts" or "toxicophores" within a molecule—substructures that are known to be associated with specific types of toxicity.

For this compound, in silico toxicology screening would typically assess endpoints such as:

Mutagenicity: Prediction of whether the compound can cause mutations in genetic material, often using models based on the Ames test. ceon.rs

Carcinogenicity: Estimation of the compound's potential to cause cancer. ceon.rs

Hepatotoxicity: Prediction of potential liver damage, a common reason for drug failure. nih.gov

hERG Inhibition: Assessment of the potential for the compound to block the hERG potassium channel, which can lead to cardiac arrhythmia.

By integrating these computational predictions, researchers can build a comprehensive safety profile for the compound, guiding further experimental studies and modifications to its chemical structure to mitigate potential risks. jscimedcentral.com

Advanced Research Applications and Future Directions

Development of 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one as a Chemical Probe

The core structure of this compound belongs to the flavonol class of compounds. Flavonols are known to exhibit dual fluorescence in liquid phases, a phenomenon that arises from an Excited State Intramolecular Proton Transfer (ESIPT). nih.govnih.gov This intrinsic fluorescence is highly sensitive to the properties of the surrounding microenvironment, such as polarity and hydrogen-bonding capability. nih.gov This sensitivity makes flavonol derivatives promising candidates for development as analytical fluorescent probes. nih.govnih.gov

Consequently, this compound could potentially be developed as a chemical probe for applications in chemistry, biology, and medicine. nih.gov Its specific photophysical properties, influenced by the benzyloxy substituent, could be characterized and optimized to create a sensor for specific analytes, ions, or to probe the interiors of biological structures like cell membranes or protein binding sites. Further research would be required to fully explore its fluorescence quantum yield, lifetime, and solvatochromic properties to establish its utility as a specialized chemical probe.

Preclinical Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery where a promising hit compound is chemically modified to improve its drug-like properties. spirochem.com For this compound, several preclinical lead optimization strategies can be conceptualized based on established medicinal chemistry principles for flavonoids and related heterocyclic systems. toxicology.org

The goal of this stage is to refine the molecular structure to maximize therapeutic efficacy while minimizing potential off-target effects and ensuring the compound remains in the body long enough to exert its effect.

Potency and Selectivity: Structure-activity relationship (SAR) studies are fundamental to enhancing potency and selectivity. For the 2-phenyl-4H-chromen-4-one scaffold, research has shown that the nature and size of substituents on the chromene ring are crucial for biological activity. For instance, in a series of derivatives designed as cyclooxygenase-2 (COX-2) inhibitors, modifications at the C-3 position significantly influenced both inhibitory potency and selectivity over the COX-1 isozyme. nih.govresearchgate.net Introducing different groups, such as alkyl, acetyl, or benzyl (B1604629) ethers at the 3-hydroxy position of the core scaffold, resulted in a range of potencies and selectivities. nih.gov This highlights that systematic modification of the 3-hydroxy and other positions on the this compound molecule is a viable strategy to improve its activity against a specific biological target.

Metabolic Stability: Flavonoids can be subject to rapid metabolism in the body, primarily through glucuronidation or sulfation of hydroxyl groups, which can limit their systemic exposure and efficacy. In vitro assays using human liver microsomes (HLMs) are a standard method to assess metabolic stability early in development. nih.gov These assays measure the rate at which a compound is metabolized by key drug-metabolizing enzymes. nih.gov Strategies to improve metabolic stability often involve blocking metabolic soft spots. For this compound, the 3-hydroxy group is a likely site of metabolism. Replacing it with a bioisosteric group, such as an amide, or modifying other parts of the molecule could enhance its stability, as has been shown for other compounds where a phenolic hydroxy was replaced to improve metabolic half-life. uky.edu

Table 1: In Vitro COX-1/COX-2 Inhibition Data for 2-phenyl-4H-chromen-4-one Analogs nih.gov
CompoundSubstituent at C-3COX-1 IC₅₀ (μM)COX-2 IC₅₀ (μM)Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2)
3 -H18.50.11168.2
4 -OH>500.13>384.6
5d -OCH₂Ph (Benzyloxy)20.10.07287.1
6 -OCOCH₃ (Acetyl)15.40.08192.5
Celecoxib (Reference) N/A24.30.06405.0

Many flavonoids suffer from poor aqueous solubility and low oral bioavailability, which hampers their clinical development. Prodrug and advanced drug delivery strategies can overcome these limitations. nih.gov

Prodrug Design: A prodrug is an inactive or less active molecule that is converted into the active parent drug in the body through enzymatic or chemical transformation. researchgate.nettaylorandfrancis.com For this compound, the 3-hydroxy group is an ideal handle for creating carrier-linked prodrugs, such as esters. taylorandfrancis.com An ester prodrug would mask the polar hydroxyl group, potentially increasing the compound's lipophilicity and ability to be absorbed. Once absorbed, ubiquitous esterase enzymes in the blood and tissues would hydrolyze the ester, releasing the active parent compound. taylorandfrancis.com This approach has been widely used to improve the delivery of drugs containing hydroxyl or carboxyl groups.

Advanced Delivery Systems: Novel drug delivery systems are being developed to address the challenges of poorly soluble compounds. nih.gov For flavonoids, systems like nanoparticles, liposomes, and polymeric micelles can encapsulate the drug, protecting it from premature metabolism and improving its solubility and bioavailability. nih.goveasychair.org Encapsulating this compound in such a system could enhance its circulation time and potentially allow for targeted delivery to specific tissues, thereby increasing its therapeutic index.

Exploration of Novel Biological Applications (Preclinical, Mechanistic)

Initial research has identified promising neuroprotective properties for this compound. A preclinical study using a transgenic Drosophila model of Alzheimer's disease (AD) found that the compound offered significant protection against neurodegeneration induced by the Aβ42 peptide. researchgate.net The study reported that treatment with the compound led to a notable reduction in amyloid plaques in the eye imaginal disks of the fly larvae. researchgate.net Furthermore, it rescued locomotor deficits and improved the lifespan of the Aβ42-expressing flies, suggesting the compound has neuroprotective efficacy and could be a therapeutic candidate for AD. researchgate.net

Beyond neuroprotection, the broader class of 2-phenyl-4H-chromen-4-ones has been investigated for a wide range of biological activities, suggesting other potential applications for this specific compound.

Anti-inflammatory Activity: Many flavonoids exhibit anti-inflammatory effects. Studies on novel 2-phenyl-4H-chromen-4-one derivatives have shown they can suppress inflammation by downregulating the expression of pro-inflammatory mediators like nitric oxide (NO), IL-6, and TNF-α. researchgate.netnih.gov The mechanism for this effect was linked to the inhibition of the TLR4/MAPK signaling pathway. researchgate.netnih.gov Separately, other analogs have been identified as potent and selective inhibitors of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov

Antituberculosis Activity: The 4H-chromen-4-one scaffold has also been explored for infectious diseases. A series of derivatives were synthesized and evaluated as antituberculosis agents, with one lead compound showing activity against both drug-sensitive and multidrug-resistant tuberculosis strains in vitro and modest efficacy in an acute mouse model. nih.gov

These findings suggest that this compound could be investigated for anti-inflammatory and antimicrobial applications in addition to its demonstrated neuroprotective potential.

Integration with High-Throughput Screening and Omics Technologies

Modern drug discovery heavily relies on the integration of large-scale screening and data analysis technologies to accelerate the identification and validation of new drug candidates.

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of compounds for a specific biological activity. While this compound may have been identified through a focused effort, its scaffold can be used as a template for creating a larger chemical library of related analogs. This library could then be subjected to HTS against a panel of biological targets (e.g., kinases, GPCRs, enzymes) to discover new therapeutic applications. HTS is also invaluable during lead optimization to quickly assess the structure-activity relationships of newly synthesized derivatives.

Omics Technologies: Once a compound shows promising activity, "omics" technologies are employed to understand its mechanism of action on a systemic level.

Transcriptomics (e.g., RNA-Seq): This technology would reveal how the compound alters gene expression across the entire genome in treated cells or tissues. This can help identify the cellular pathways modulated by the compound, confirm its on-target effects, and uncover potential off-target activities.

Proteomics: This involves the large-scale study of proteins. Proteomic analysis of cells treated with the compound could identify changes in protein expression, post-translational modifications, or protein-protein interactions, providing direct insight into the drug's functional impact.

Metabolomics: This technology analyzes the complete set of small-molecule metabolites in a biological sample. It can reveal how the compound perturbs metabolic pathways, which is crucial for understanding both its therapeutic effects and potential toxicity.

Integrating these technologies would provide a comprehensive biological profile of this compound, guiding its further development and helping to predict its effects in a whole organism.

Emerging Research Methodologies and Techniques in Flavone (B191248) Chemistry

The field of flavone chemistry is continually evolving, with new methods and techniques enhancing the synthesis, analysis, and modification of these important molecules.

Synthetic Methodologies: While classical methods like the Baker-Venkataraman rearrangement and Algar-Flynn-Oyamada reaction are still widely used, newer, more efficient synthetic routes are constantly being developed. researchgate.net These include microwave-assisted synthesis, the use of novel catalysts (including ecological and enzymatic catalysts), and flow chemistry techniques to improve reaction yields, reduce reaction times, and enhance the sustainability of the synthetic process. researchgate.net The development of methods for late-stage functionalization allows for the rapid diversification of complex flavone scaffolds, accelerating the generation of analogs for SAR studies.

Analytical Techniques: Advances in analytical chemistry provide more powerful tools for the characterization and quantification of flavones. rjraap.com Modern chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS/MS), allow for highly sensitive and specific detection of flavones and their metabolites in complex biological matrices. nih.gov Furthermore, new electrochemical methods using chemically modified electrodes are being developed for the sensitive detection of flavanones and other flavonoids. rjraap.com

Structural Modification and Biosynthesis: There is a growing focus on the strategic chemical modification of the flavonoid core to improve biological activity. nih.gov This includes techniques like metal ion chelation and the introduction of halogenated elements or other active groups to modulate the physicochemical and pharmacological properties of the molecule. nih.gov In addition, biosynthesis is emerging as a promising and sustainable alternative to chemical synthesis for producing flavonoids, although challenges in metabolic pathway analysis and optimization remain. nih.gov

Ethical Considerations in Preclinical Chemical Biology Research

The investigation of any new chemical entity, including this compound, necessitates a robust ethical framework, particularly in the preclinical phase which often involves animal models. The goal of this research is to lay the groundwork for potential therapeutic applications, and as such, it carries a significant responsibility to uphold the highest ethical standards.

A primary ethical consideration in the preclinical research of this compound, especially in the context of neurodegenerative diseases like Alzheimer's, is the use of transgenic animal models. nih.gov These models, such as the transgenic Drosophila model used to study the effects of this compound on Aβ42-induced neurodegeneration, are engineered to mimic aspects of human diseases. The ethical justification for using these models rests on the principle of beneficence—the potential to generate knowledge that could lead to treatments for debilitating human conditions. However, this must be balanced with the principle of non-maleficence, which requires minimizing harm to the animals. Researchers are guided by the "3Rs" principle: Replacement (using non-animal methods where possible), Reduction (using the minimum number of animals necessary), and Refinement (optimizing experimental procedures to minimize animal suffering).

In the context of Alzheimer's disease research, where disappointing results in late-stage clinical trials have been common, there is a strong scientific and ethical impetus to investigate potential therapies at the preclinical stage. johnshopkins.edu This approach, however, raises its own set of ethical challenges. For instance, when testing compounds like this compound in asymptomatic models of Alzheimer's, there is a need to carefully consider the risk-benefit ratio for the research subjects. nih.gov

Furthermore, the disclosure of biomarker data in preclinical studies, even in animal models, can have implications for the interpretation and future direction of the research. It is crucial that data are reported transparently and without bias to ensure the integrity of the scientific record and to guide future research in an ethically responsible manner.

The development of readiness cohorts for Alzheimer's disease research, which involve screening and monitoring at-risk individuals before the onset of symptoms, also presents ethical questions regarding re-contact, informed consent, and the disclosure of risk biomarkers. jpreventionalzheimer.com While these considerations are more directly related to human studies, the foundational preclinical work with compounds like this compound informs which candidates proceed to these later stages. Therefore, the ethical rigor of the preclinical science is a critical upstream factor.

The table below summarizes some of the key ethical considerations in the preclinical research of this compound.

Ethical PrincipleApplication in Preclinical Research of this compound
Beneficence The potential to develop a therapeutic agent for neurodegenerative diseases like Alzheimer's.
Non-maleficence Minimizing pain and distress in animal models through adherence to the 3Rs (Replacement, Reduction, Refinement).
Justice Ensuring equitable access to the benefits of the research should a therapy be developed.
Scientific Integrity Rigorous study design, unbiased data analysis, and transparent reporting of findings.
Informed Consent While not directly applicable to animal studies, the principles of informed consent guide how human-derived materials are used and how the research is communicated to the public.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-[4-(benzyloxy)phenyl]-3-hydroxy-4H-chromen-4-one, and what critical reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of chalcone intermediates. For example, Frederique’s method involves condensing 2-hydroxyacetophenone with substituted benzaldehydes under basic conditions (e.g., NaOH in ethanol) followed by oxidative cyclization using iodine in DMSO at elevated temperatures (400 K) . Key factors affecting yield include solvent polarity (DMF or ethanol), stoichiometric control of propargyl bromide or hydrogen peroxide, and purification via silica gel column chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The compound crystallizes in monoclinic systems (space group P21/c) with characteristic bond lengths (e.g., C=O at ~1.228 Å) and π-π stacking interactions . Complementary techniques include FT-IR for hydroxyl and carbonyl group identification, and NMR for solution-phase proton/carbon assignments. Software suites like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for data analysis .

Q. How can researchers assess the solubility and stability of this compound under various experimental conditions?

  • Methodological Answer : Solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (dichloromethane) is recommended based on crystallization protocols . Stability can be assessed via accelerated degradation studies under UV light, varying pH, and thermal gravimetric analysis (TGA). Purity checks via HPLC or melting point determination are essential to monitor decomposition .

Advanced Research Questions

Q. What strategies are recommended for resolving discrepancies in crystallographic data (e.g., bond lengths, space groups) observed for this compound derivatives?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C=O variations due to intermolecular forces) require validation through high-resolution data (θ > 25°) and refinement using robust algorithms in SHELXL. Cross-checking with metrics like R-factors (< 0.05) and data-to-parameter ratios (> 10:1) ensures reliability . For space group ambiguities, merging equivalent reflections and testing alternative symmetry models are advised .

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the benzyloxy substituent in the biological activity of this chromenone derivative?

  • Methodological Answer : SAR studies should systematically modify the benzyloxy group (e.g., deprotection to hydroxyl, halogen substitution) and evaluate biological endpoints (e.g., antioxidative activity via DPPH assays). Docking studies against target proteins (e.g., SARS-CoV 3CLpro) can identify key pharmacophore features. Crystallographic data (e.g., π-π interactions in solid-state structures) inform hypotheses about binding modes .

Q. What methodological challenges arise in crystallizing this compound, and how can solvent selection and crystallization techniques be optimized?

  • Methodological Answer : Crystallization challenges include low yield due to viscous DMSO residues and polymorphism. Slow evaporation of methanol/dichloromethane (1:5 v/v) at 223 K promotes single-crystal growth . Solvent screening via the "Ostwald rule of stages" (gradual polarity reduction) and seed crystal addition improve reproducibility.

Q. How should researchers address contradictory biological activity data reported for structurally similar chromenone derivatives across different assay systems?

  • Methodological Answer : Contradictions often arise from assay-specific conditions (e.g., cell permeability vs. in vitro radical scavenging). Validate findings using orthogonal assays (e.g., microbial inhibition + molecular docking) and control for substituent effects (e.g., benzyloxy vs. methoxy groups). Meta-analyses of logP and hydrogen-bonding capacity can reconcile discrepancies .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Flash chromatography on silica gel (hexane/ethyl acetate gradients) effectively separates the target compound from byproducts like unreacted chalcones . For polar impurities, reverse-phase HPLC with C18 columns and isocratic elution (acetonitrile/water) provides high resolution. Recrystallization in mixed solvents (e.g., ethanol/water) enhances purity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.